molecular formula C24H22N6O B460903 6-amino-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile-8-spiro-3'-(1'-allyl-1',3'-dihydro-2'H-indol-2'-one)

6-amino-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile-8-spiro-3'-(1'-allyl-1',3'-dihydro-2'H-indol-2'-one)

Cat. No.: B460903
M. Wt: 410.5g/mol
InChI Key: BJNNCZUFVNCTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and isoquinoline moiety, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and isoquinoline precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of robust catalysts and environmentally friendly solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile lies in its spiro structure, which combines the indole and isoquinoline moieties. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22N6O

Molecular Weight

410.5g/mol

IUPAC Name

6-amino-2-ethyl-2'-oxo-1'-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3'-indole]-5,5,7-tricarbonitrile

InChI

InChI=1S/C24H22N6O/c1-3-10-30-20-8-6-5-7-17(20)24(22(30)31)18(12-25)21(28)23(14-26,15-27)16-9-11-29(4-2)13-19(16)24/h3,5-9,19H,1,4,10-11,13,28H2,2H3

InChI Key

BJNNCZUFVNCTKV-UHFFFAOYSA-N

SMILES

CCN1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(C2(C#N)C#N)N)C#N

Canonical SMILES

CCN1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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